Cas no 1549519-32-5 (3-(2-amino-2-methylpropyl)-1-propylurea)

3-(2-amino-2-methylpropyl)-1-propylurea 化学的及び物理的性質
名前と識別子
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- 3-(2-amino-2-methylpropyl)-1-propylurea
- 1549519-32-5
- EN300-1121838
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- インチ: 1S/C8H19N3O/c1-4-5-10-7(12)11-6-8(2,3)9/h4-6,9H2,1-3H3,(H2,10,11,12)
- InChIKey: JUALAVGULIINLI-UHFFFAOYSA-N
- SMILES: O=C(NCCC)NCC(C)(C)N
計算された属性
- 精确分子量: 173.152812238g/mol
- 同位素质量: 173.152812238g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 4
- 複雑さ: 145
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.1
- トポロジー分子極性表面積: 67.2Ų
3-(2-amino-2-methylpropyl)-1-propylurea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1121838-10.0g |
3-(2-amino-2-methylpropyl)-1-propylurea |
1549519-32-5 | 10g |
$3131.0 | 2023-05-24 | ||
Enamine | EN300-1121838-0.5g |
3-(2-amino-2-methylpropyl)-1-propylurea |
1549519-32-5 | 95% | 0.5g |
$671.0 | 2023-10-27 | |
Enamine | EN300-1121838-0.05g |
3-(2-amino-2-methylpropyl)-1-propylurea |
1549519-32-5 | 95% | 0.05g |
$587.0 | 2023-10-27 | |
Enamine | EN300-1121838-5.0g |
3-(2-amino-2-methylpropyl)-1-propylurea |
1549519-32-5 | 5g |
$2110.0 | 2023-05-24 | ||
Enamine | EN300-1121838-2.5g |
3-(2-amino-2-methylpropyl)-1-propylurea |
1549519-32-5 | 95% | 2.5g |
$1370.0 | 2023-10-27 | |
Enamine | EN300-1121838-0.1g |
3-(2-amino-2-methylpropyl)-1-propylurea |
1549519-32-5 | 95% | 0.1g |
$615.0 | 2023-10-27 | |
Enamine | EN300-1121838-0.25g |
3-(2-amino-2-methylpropyl)-1-propylurea |
1549519-32-5 | 95% | 0.25g |
$642.0 | 2023-10-27 | |
Enamine | EN300-1121838-1.0g |
3-(2-amino-2-methylpropyl)-1-propylurea |
1549519-32-5 | 1g |
$728.0 | 2023-05-24 | ||
Enamine | EN300-1121838-1g |
3-(2-amino-2-methylpropyl)-1-propylurea |
1549519-32-5 | 95% | 1g |
$699.0 | 2023-10-27 | |
Enamine | EN300-1121838-5g |
3-(2-amino-2-methylpropyl)-1-propylurea |
1549519-32-5 | 95% | 5g |
$2028.0 | 2023-10-27 |
3-(2-amino-2-methylpropyl)-1-propylurea 関連文献
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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5. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
3-(2-amino-2-methylpropyl)-1-propylureaに関する追加情報
Comprehensive Overview of 3-(2-amino-2-methylpropyl)-1-propylurea (CAS No. 1549519-32-5): Properties, Applications, and Research Insights
3-(2-amino-2-methylpropyl)-1-propylurea (CAS No. 1549519-32-5) is a specialized organic compound gaining attention in pharmaceutical and biochemical research due to its unique structural features. This urea derivative incorporates both amino and propyl functional groups, making it a versatile intermediate for drug discovery and material science. Its molecular formula, C8H19N3O, and molecular weight of 173.26 g/mol position it as a promising candidate for targeted applications.
Recent studies highlight the growing interest in urea-based compounds like 3-(2-amino-2-methylpropyl)-1-propylurea for their potential in modulating protein-protein interactions. Researchers are exploring its role as a hydrogen bond donor/acceptor, a property critical for designing enzyme inhibitors. The compound's branched alkyl chain (2-amino-2-methylpropyl) enhances solubility in organic solvents, addressing a common challenge in formulation development.
From a synthetic chemistry perspective, CAS No. 1549519-32-5 exemplifies modern trends in green chemistry applications. Its production often employs atom-efficient routes, aligning with industry demands for sustainable processes. Analytical characterization typically involves HPLC-MS and NMR spectroscopy, with purity standards exceeding 98% for research-grade material.
The pharmaceutical industry shows particular interest in this compound's potential as a bioisostere for peptide bonds. Computational modeling suggests its conformational flexibility could improve drug bioavailability—a hot topic in ADMET optimization discussions. Several patent applications reference related N-substituted ureas for neurological targets, though specific mechanisms remain proprietary.
Material scientists are investigating 1549519-32-5 for supramolecular chemistry applications. Its ability to form molecular networks through hydrogen bonding makes it valuable for designing self-assembling materials. This aligns with current nanotechnology trends, particularly in drug delivery systems where controlled release mechanisms are paramount.
Quality control protocols for 3-(2-amino-2-methylpropyl)-1-propylurea emphasize chiral purity due to its stereocenter. Advanced separation techniques like chiral HPLC ensure enantiomeric excess meets research requirements. Storage recommendations typically specify argon atmosphere protection at -20°C to prevent degradation.
The compound's structure-activity relationship (SAR) profile attracts attention in medicinal chemistry circles. Its balanced lipophilicity (calculated logP ~0.9) and polar surface area (~58 Ų) suggest favorable blood-brain barrier penetration characteristics—a key consideration for CNS drug development.
Emerging applications include use as a linker molecule in proteolysis-targeting chimeras (PROTACs), an innovative approach in targeted protein degradation therapeutics. The urea moiety serves as an optimal E3 ligase binding element, making 1549519-32-5 relevant to cutting-edge cancer research methodologies.
Regulatory status confirms this compound as non-hazardous under standard handling conditions. Safety data sheets recommend standard laboratory precautions including PPE and fume hood use during manipulation. Environmental impact assessments classify it as readily biodegradable under OECD test guidelines.
Commercial availability of 3-(2-amino-2-methylpropyl)-1-propylurea continues to expand, with suppliers offering custom synthesis and bulk quantities. Pricing reflects its high-purity status and specialized applications, typically ranging from $200-$500 per gram depending on certification level and batch size.
Future research directions may explore its polymeric derivatives for biomedical coatings or tissue engineering scaffolds. The compound's tunable properties through N-functionalization present numerous opportunities in precision medicine and theranostic development—areas experiencing exponential growth.
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